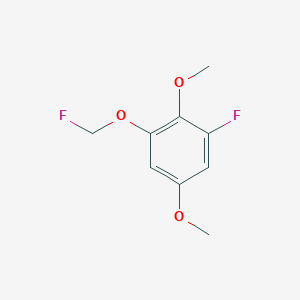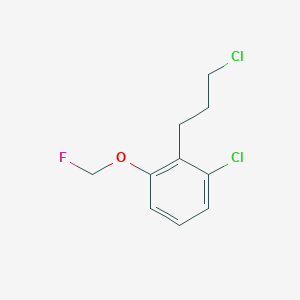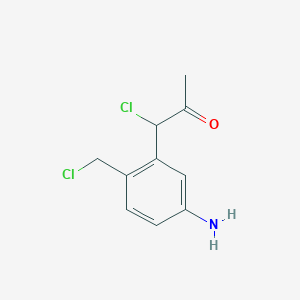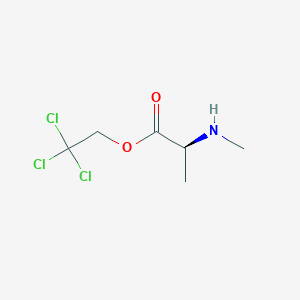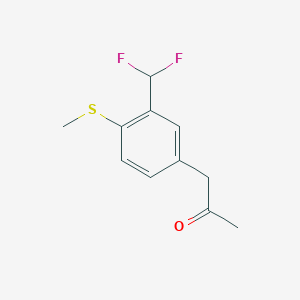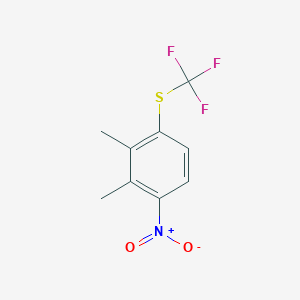
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3NO2S and a molecular weight of 251.23 g/mol . This compound is characterized by the presence of a trifluoromethylthio group, which is known for its significant impact on the chemical and physical properties of organic molecules . The trifluoromethyl group is particularly important in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of carbon-centered radical intermediates that react with trifluoromethylthiolating agents . This process can be carried out under various conditions, including photochemical or thermal initiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reactive intermediates . The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The trifluoromethylthio group can be oxidized to a sulfone or sulfoxide.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the trifluoromethylthio group.
2,3-Dimethyl-1-nitro-4-(trifluoromethylthio)benzene: A positional isomer with similar functional groups.
Uniqueness
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethylthio group imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H8F3NO2S |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
2,3-dimethyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3NO2S/c1-5-6(2)8(16-9(10,11)12)4-3-7(5)13(14)15/h3-4H,1-2H3 |
InChI-Schlüssel |
FSCMEFWWQCMPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)SC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)


